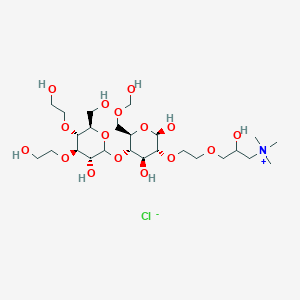
Polyquaternium-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polyquaternium-10, also known as PQ-10, is a synthetic polymer used in a wide range of applications. This synthetic polymer has been used in medical, industrial, and cosmetic applications due to its unique properties. PQ-10 is a quaternary ammonium copolymer, which is a type of positively charged polymer that consists of a combination of quaternary ammonium salt and an organic acid. PQ-10 is a highly versatile material that has been used in a variety of applications, such as medical devices, food processing, and cosmetics.
Applications De Recherche Scientifique
Applications ophtalmiques
Le PQ10 a été étudié pour sa biocompatibilité et sa toxicité dans les applications oculaires {svg_1}. Il a été constaté qu'il était bien toléré dans les expériences, ne montrant aucune activité cytotoxique significative par rapport au contrôle de l'hydroxypropylméthylcellulose (HPMC) dans les lignées cellulaires utilisées dans l'étude {svg_2}. Cela suggère que le PQ10 pourrait être une nouvelle alternative dans le développement de dispositifs de viscochirurgie ophtalmique {svg_3}.
Ingénierie tissulaire
Des biomatériaux fonctionnels comme le PQ10 ont été largement utilisés dans divers domaines de recherche tels que l'ingénierie tissulaire {svg_4}. Les hydrogels, comme le PQ10, sont très gonflants dans l'eau et combinent la capacité de transporter des espèces moléculaires et nanométriques dans tout le matériau tout en conservant des propriétés mécaniques solides {svg_5}. Cette caractéristique a conduit à l'utilisation généralisée des hydrogels comme matériau d'échafaudage dans les applications biomédicales {svg_6}.
Administration de médicaments
Les propriétés matérielles uniques du PQ10 en font une classe importante de matériaux pour les applications dans l'administration de médicaments {svg_7}. La capacité des hydrogels à transporter des espèces moléculaires et nanométriques dans tout le matériau tout en conservant des propriétés mécaniques solides les rend idéales pour cette application {svg_8}.
Cicatrisation des plaies
Les hydrogels comme le PQ10 ont été utilisés dans des applications de cicatrisation des plaies {svg_9}. Leur capacité à gonfler dans l'eau et à transporter des espèces moléculaires et nanométriques dans tout le matériau, tout en conservant des propriétés mécaniques solides, les rend appropriés pour cette application {svg_10}.
Ecotoxicologie
Des progrès ont été réalisés dans la compréhension de l'écotoxicologie des polymères cationiques comme le PQ10 {svg_11}. Ces polymères devraient interagir avec les membranes externes des organismes aquatiques et ainsi affecter leurs fonctionnalités {svg_12}. Ce comportement rend difficile la description de la relation dose-réponse, car les réponses confondent probablement les effets physiques externes et l'absorption interne {svg_13}.
Analyse par chromatographie
Le PQ10 a été utilisé dans l'analyse par chromatographie d'exclusion stérique {svg_14}. Le système LC Thermo Scientific est appliqué pour cette analyse, avec une détection d'aérosol chargé {svg_15}.
Mécanisme D'action
Target of Action
Polyquaternium-10 (PQ-10) is a polymeric quaternary ammonium salt of hydroxyethyl cellulose . It is primarily targeted towards hair and skin, where it acts as a conditioning, anti-static agent, film former, thickener, and fixative . It is a key ingredient in many cosmetic products due to its conditioning ability .
Mode of Action
PQ-10 operates through a charge-driven interaction with its targets. Being a cationic polymer, it carries positive charges that bind with the negatively charged surfaces of hair and skin . When hair gets damaged due to excessive use of styling products or treatments, cysteic acid is formed, which makes the hair even more negatively charged. The positively charged PQ-10 easily binds with the negatively charged hair at several points through ionic interaction, thereby helping to smooth out the cuticle of strands . This interaction also reduces static electricity and forms films .
Biochemical Pathways
It is known that pq-10 forms a thin film on the surface of the skin, attracting moisture from the surroundings and helping to moisturize it . It also helps to retain the moisture on the skin by forming a thin film that acts as a barrier on the surface, preventing water loss .
Pharmacokinetics
It is known that pq-10 has, at most, only a low potential to penetrate the stratum corneum but is adsorbed by keratinous surfaces . This suggests that PQ-10 primarily remains on the surface of the skin and hair, where it exerts its effects.
Result of Action
The result of PQ-10’s action is primarily observed in the improved condition of hair and skin. It provides superb wet compatibility, good manageability, and curl retention . Its anti-static effect and film-forming ability help to keep hair strands soft, smooth, silky, and well-nourished, preventing frizzy and dry hair . For skin, it acts as a conditioning agent, making the skin soft and supple .
Action Environment
The action of PQ-10 can be influenced by environmental factors. For instance, the test media can impact the effect of the polymer, making effects of cationic polymers difficult to test . Furthermore, the presence of other substances, such as sodium lauryl sulfate (SLS), can interfere with the detection chemistry of PQ-10 . Sls can be readily separated from the pq-10/sls mixture by use of an anion-exchange resin .
Analyse Biochimique
Biochemical Properties
Polyquaternium-10 is a cationic, surface-active polymer that is adsorbed by keratinous surfaces, such as hair and skin . The adsorption of the polymer is not readily affected by pH in the range of 4 to 10 . It undergoes slow hydrolytic cleavage outside this pH range .
Cellular Effects
This compound has been shown to have a low degree of toxicity at test concentrations greater than those used in cosmetic products . It has, at most, only a low potential to penetrate the stratum corneum but is adsorbed by keratinous surfaces . In vitro cytotoxic activity of this compound shows no statistically significant differences in relation to the control of hydroxypropylmethylcellulose (HPMC) in any of the cell lines used in the study .
Molecular Mechanism
This compound, being positively charged, neutralizes the negative charges of most shampoos and hair proteins, helping hair lie flat . Its positive charges also ionically bond it to hair and skin .
Temporal Effects in Laboratory Settings
This compound alters the surface tension of aqueous solutions of anionic surfactants . Addition of 1% and 2% this compound lowered the surface tension of aqueous solutions of sodium lauryl sulfate, sodium tridecylbenzenesulfonate, and potassium laurate .
Dosage Effects in Animal Models
The oral LD50 of this compound was not obtained at 16 g/kg in rats . Inhalation, dermal, and ocular animal test data indicated, at most, only a low degree of toxicity at test concentrations of this compound greater than those used in cosmetic products .
Transport and Distribution
This compound is soluble in water and insoluble in alcohol and nonpolar organic solvents . It is used in cosmetics and has 0.5% maximum water insolubles, 1.7 to 2.2% nitrogen-containing components, 2% maximum ash (NaCl), and 6% maximum volatile material .
Subcellular Localization
This compound is a surface-active polymer that is adsorbed by keratinous surfaces, such as hair and skin (stratum corneum) . The adsorption of the polymer is not readily affected by pH in the range of 4 to 10 .
Propriétés
| { "Design of the Synthesis Pathway": "Polyquaternium-10 can be synthesized by the reaction of dimethyl diallyl ammonium chloride with a water-soluble polymer such as hydroxyethyl cellulose or guar gum.", "Starting Materials": [ "Dimethyl diallyl ammonium chloride", "Hydroxyethyl cellulose or Guar gum", "Water" ], "Reaction": [ "Mix dimethyl diallyl ammonium chloride and hydroxyethyl cellulose or guar gum in water", "Heat the mixture to 60-70°C and stir for 2-3 hours", "Cool the mixture and adjust the pH to 6-7 with citric acid or sodium hydroxide", "Filter the mixture to remove any insoluble material", "Dry the resulting Polyquaternium-10 powder" ] } | |
Numéro CAS |
81859-24-7 |
Formule moléculaire |
C25H50ClNO16 |
Poids moléculaire |
656.1 g/mol |
Nom IUPAC |
[3-[2-[2,4-dihydroxy-5-[3-hydroxy-4,5-bis(2-hydroxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethoxymethyl)oxan-3-yl]oxyethoxy]-2-hydroxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C25H50NO16.ClH/c1-26(2,3)10-15(31)12-35-8-9-39-23-18(32)20(17(13-36-14-30)40-24(23)34)42-25-19(33)22(38-7-5-28)21(37-6-4-27)16(11-29)41-25;/h15-25,27-34H,4-14H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
FQOVCYRTDMQFLY-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CC(COCCOC1C(C(C(OC1O)COCO)OC2C(C(C(C(O2)CO)OCCO)OCCO)O)O)O.[Cl-] |
SMILES canonique |
C[N+](C)(C)CC(COCCOC1C(C(C(OC1O)COCO)OC2C(C(C(C(O2)CO)OCCO)OCCO)O)O)O.[Cl-] |
Description physique |
Whitish powder; [3V Sigma MSDS] |
Numéros CAS associés |
81859-24-7 |
Synonymes |
Amerchol JR 400; Catinal HC 100; Catinal HC 200; Catinal HC 35; Catinal LC 100; Catinal LC 200; Catinal PC 100; Celquat 230M; Celquat SC 230; Celquat SC 230M; Celquat SC 240C; Dekaquat 400KC; JR; JR 1; JR 125; JR 30M; JR 400; KG 30M; LR 300M; LR 400; |
Origine du produit |
United States |
Q & A
Q1: How does Polyquaternium-10 interact with hair?
A1: PQ-10 interacts with hair through electrostatic interactions. The negatively charged keratin surface of hair attracts the positively charged quaternary ammonium groups of PQ-10. This adsorption leads to the formation of a thin film on the hair surface. [, , ]
Q2: What are the downstream effects of this interaction?
A2: The adsorption of PQ-10 to hair results in several desirable effects:
- Improved combability: The film reduces friction between hair strands, making hair easier to comb, both wet and dry. [, , ]
- Enhanced feel: The film imparts a smooth and soft feel to the hair. [, ]
- Silicone deposition: PQ-10 aids in the deposition of silicone oils, often found in hair care products, onto the hair surface, further enhancing conditioning properties. [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound is a polymer, meaning it consists of repeating structural units. While a specific molecular formula is not applicable, its structure is based on hydroxyethyl cellulose modified with quaternary ammonium groups. The molecular weight of PQ-10 can vary depending on the degree of polymerization, but commercial grades typically range from several hundred thousand to several million Daltons. [, , ]
Q4: Is there any spectroscopic data available for characterizing this compound?
A4: While specific spectroscopic data isn't extensively discussed in the provided research, techniques like X-ray fluorescent spectroscopy have been used to study the deposition of silicone oil onto hair in the presence of PQ-10. [] Additionally, techniques like NMR could be employed to characterize the structure and degree of substitution in PQ-10. []
Q5: How does this compound perform in different surfactant systems?
A5: PQ-10 exhibits good compatibility with various surfactant systems commonly used in shampoos and other personal care products. This compatibility is crucial for maintaining product clarity and facilitating the desired deposition of conditioning agents. [, , ]
Q6: Does the molecular weight of this compound impact its performance?
A6: Yes, the molecular weight of PQ-10 influences its deposition behavior and overall performance. Higher molecular weight polymers generally exhibit greater deposition onto hair surfaces. [, ]
Q7: Does this compound possess any catalytic properties?
A7: While PQ-10 is primarily recognized for its conditioning properties, research has explored its potential in facilitating the formation of specific material architectures. In one study, PQ-10 was used as a growth modifier in the synthesis of silicoaluminophosphate (SAPO-11). While not acting as a catalyst itself, PQ-10 influenced the crystallization process, leading to a hierarchical architecture in SAPO-11 with enhanced properties for hydroisomerization reactions. []
Q8: What is the environmental fate of this compound after its use in cosmetics?
A8: After use, PQ-10 enters wastewater systems. A significant portion partitions to the solid phase, primarily through association with organic matter, during wastewater treatment processes. The remaining fraction is released into the environment via treated wastewater effluent. [, ]
Q9: What are the potential ecotoxicological effects of this compound?
A9: Research indicates that some polyquaterniums, particularly those with high charge densities, can negatively impact aquatic organisms like algae. The potential for environmental risk highlights the need for understanding the fate and effects of PQ-10 and exploring mitigation strategies. [, ]
Q10: Are there any known methods to mitigate the environmental impact of this compound?
A10: The presence of natural organic matter, like humic acid, in aquatic environments can mitigate the toxicity of cationic polymers like PQ-10. This mitigation occurs through complexation, reducing the effective concentration of free polymer available to interact with organisms. []
Q11: How is this compound typically quantified?
A11: Several analytical techniques can be employed to quantify PQ-10:
- Potentiometric titration: This method, utilizing a polyion-sensitive electrode, allows for the quantification of PQ-10 in the presence of interfering surfactants like Sodium Lauryl Sulfate (SLS), often found in cosmetic formulations. []
- Fluorescent labeling: Attaching a fluorescent tag to PQ-10 allows for its visualization and quantification on hair fibers using techniques like fluorescent microscopy. [, ]
- Metachromatic polyelectrolyte titration: This method utilizes the color change of a metachromatic dye upon complexation with a polyelectrolyte like PQ-10 for quantification purposes. []
Q12: What is known about the dissolution and solubility behavior of this compound?
A12: As a water-soluble polymer, PQ-10 readily dissolves in aqueous solutions, which is essential for its incorporation into various cosmetic formulations. While specific dissolution rates are not extensively studied, factors such as molecular weight, degree of substitution, and the presence of other ingredients can influence its dissolution behavior. [, ]
Q13: Are there any alternatives to this compound in hair care products?
A13: Yes, several alternative cationic polymers are used in hair care formulations, each with its own set of properties and performance characteristics:
- Guar Hydroxypropyltrimonium Chloride: Derived from guar gum, this cationic polymer offers conditioning benefits, often compared to PQ-10 in various studies. [, , , ]
- Other Polyquaterniums: The polyquaternium family includes a range of cationic polymers with varying structures and properties. For instance, Polyquaternium-7 and Polyquaternium-67 have also been explored for their hair conditioning properties. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



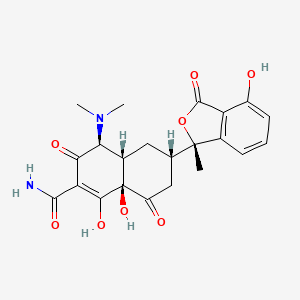
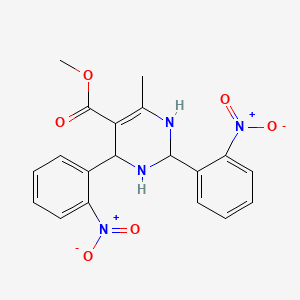


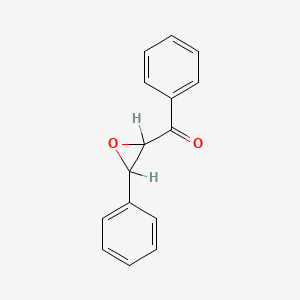
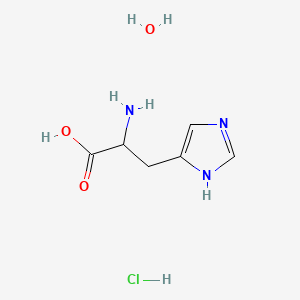
![[(6,6,8,8-Tetramethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane-2,2,4,4-tetrayl)tetra(ethane-2,1-diyl)]tetrakis(diphenylphosphane)](/img/structure/B1142247.png)
![N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide;hydrochloride](/img/structure/B1142249.png)